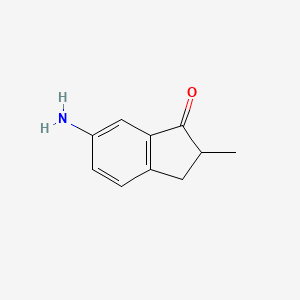
Methyl 3-(aminomethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(aminomethyl)picolinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an aminomethyl group is attached to the third position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions typically involve:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Methanol or other alcohols
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Solvents: Water, methanol, ethanol
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(aminomethyl)picolinate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of methyl 3-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effect .
相似化合物的比较
- Methyl 6-(aminomethyl)picolinate
- Methyl 2-(aminomethyl)picolinate
- Methyl 4-(aminomethyl)picolinate
Comparison: Methyl 3-(aminomethyl)picolinate is unique due to the position of the aminomethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, methyl 6-(aminomethyl)picolinate may exhibit different electronic properties and steric effects compared to its 3-substituted counterpart, leading to variations in their chemical behavior and applications .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
methyl 3-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3 |
InChI 键 |
RXDAIZBHOROSTB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


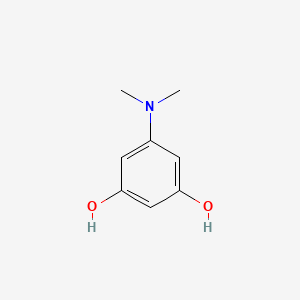
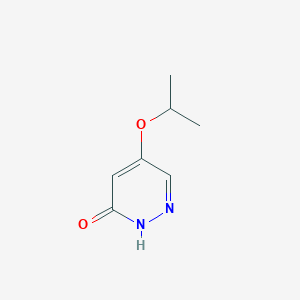
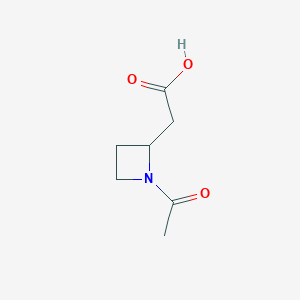
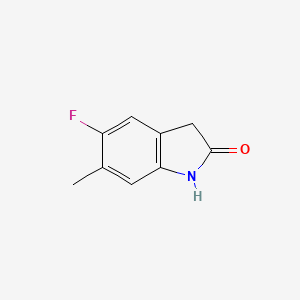


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


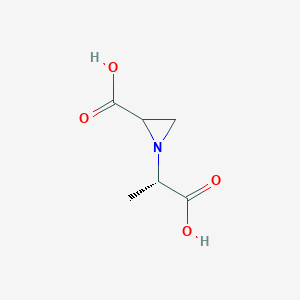


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
